Product packaging for 5-(4-Methoxyphenyl)pyrimidin-2-ol(Cat. No.:CAS No. 27794-02-1)

5-(4-Methoxyphenyl)pyrimidin-2-ol

Cat. No.: B3050674
CAS No.: 27794-02-1
M. Wt: 202.21 g/mol
InChI Key: CAFYKQKEQOXYRP-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyrimidin-2-ol (CID 20234089) is a chemical compound with the molecular formula C 11 H 10 N 2 O 2 . It belongs to the class of pyrimidine derivatives, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Pyrimidine cores are of great significance as they constitute an important class of both natural and non-natural products, with strategic structural modifications allowing for the generation of highly functionalized derivatives to achieve selectivity and affinity for biological targets . While research on this specific compound is emerging, the pyrimidine scaffold is extensively documented in scientific literature for its therapeutic potential. Notably, substituted pyrimidine derivatives have been identified as potent bone anabolic agents . In recent studies, certain tri- and tetra-substituted pyrimidines promoted osteogenesis by upregulating the expression of osteogenic genes (such as RUNX2 and type 1 collagen) via the activation of the BMP2/SMAD1 signaling pathway, showing efficacy in vitro at picomolar concentrations . This highlights the potential of pyrimidine-based compounds in developing novel treatments for conditions like osteoporosis. Furthermore, structurally related heterocyclic compounds, such as oxazolo[5,4- d ]pyrimidines (which are fused ring analogs), have demonstrated potent inhibitory activity against critical enzymes and receptors involved in carcinogenesis, including VEGFR2 and EGFR . This underscores the broader relevance of the pyrimidine scaffold in designing novel anticancer agents that target tyrosine kinase receptors. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B3050674 5-(4-Methoxyphenyl)pyrimidin-2-ol CAS No. 27794-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-8(3-5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYKQKEQOXYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603926
Record name 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27794-02-1
Record name 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity Studies of 5 4 Methoxyphenyl Pyrimidin 2 Ol

Electrophilic Substitution Pathways of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an electron-deficient heterocycle, which generally makes it resistant to electrophilic aromatic substitution. The presence of two deactivating nitrogen atoms reduces the electron density of the ring carbons, rendering them less susceptible to attack by electrophiles. However, the substituents on the pyrimidine nucleus, namely the hydroxyl group at C2 and the 4-methoxyphenyl (B3050149) group at C5, significantly influence this reactivity.

The hydroxyl group at the C2 position is a strong activating group. In its enol form, it can donate electron density to the ring, although its tautomeric equilibrium with the more stable pyrimidin-2-one form complicates this effect. The 4-methoxyphenyl group at the C5 position is also electron-donating through resonance. Despite these activating groups, electrophilic substitution on the pyrimidine ring itself remains challenging.

Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions typically require harsh conditions and may lead to low yields or reaction at the more activated methoxyphenyl ring. Research on related pyrimidine systems indicates that when electrophilic substitution does occur on the pyrimidine ring, it is directed by the existing substituents. For instance, in thieno[2,3-d]pyrimidines, electrophilic substitution preferentially occurs on the fused thiophene (B33073) ring, which is more electron-rich than the pyrimidine moiety. growingscience.com

Reaction TypeReagents & ConditionsExpected Outcome
HalogenationX₂, Lewis AcidSubstitution on the methoxyphenyl ring or C5 of pyrimidine
NitrationHNO₃, H₂SO₄Predominantly nitration of the methoxyphenyl ring
Friedel-CraftsRCOCl, AlCl₃Acylation likely on the methoxyphenyl ring

Nucleophilic Substitution Reactions at Various Ring Positions

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic substitution. The positions most prone to attack are typically C2, C4, and C6, which are ortho or para to the ring nitrogens. In 5-(4-Methoxyphenyl)pyrimidin-2-ol, the C2 position is occupied by a hydroxyl group, which can be a poor leaving group. However, it can be converted into a better leaving group, or substitution can occur at other positions if they bear suitable leaving groups.

Studies on related pyrimidine systems show that reaction conditions and the nature of the nucleophile play a decisive role in the selectivity of these reactions. rsc.org For instance, in 2,4,6-trisubstituted pyrimidines, the position of nucleophilic attack can be controlled. researchgate.net While specific studies on this compound are limited, general principles suggest that if a leaving group were present at the C4 or C6 positions, nucleophilic attack would readily occur there. The quaternization of a ring nitrogen atom significantly enhances the reactivity of the pyrimidine ring towards nucleophiles, making reactions possible even under mild conditions. wur.nlclockss.org

PositionNucleophileConditionsProduct
C4/C6 (with leaving group)Amines, AlkoxidesVaries4/6-substituted pyrimidine
C2 (after derivatization)Strong NucleophilesHarsh2-substituted pyrimidine

Reactivity and Functionalization of the Hydroxyl Group (e.g., Tautomerism, Derivatization)

The hydroxyl group at the C2 position of this compound is a key functional handle that dictates much of its reactivity. Its most significant property is its existence in a tautomeric equilibrium with the corresponding N-protonated keto form, 5-(4-methoxyphenyl)pyrimidin-2(1H)-one. nih.govlibretexts.org

Tautomerism: The equilibrium between the hydroxy (enol) and the pyrimidinone (keto) forms is a fundamental characteristic of 2-hydroxypyrimidines. libretexts.org The keto form generally predominates in various solvents and in the solid state. nih.govwuxibiology.com This equilibrium is sensitive to the solvent's properties, with more polar solvents often favoring the more polar keto tautomer. wuxibiology.com

Enol Tautomer: this compound

Keto Tautomer: 5-(4-Methoxyphenyl)pyrimidin-2(1H)-one

The presence of both tautomers means that the compound can react as either a phenol-like molecule or as an amide-like molecule.

Derivatization: The hydroxyl group can be functionalized through various reactions, allowing for the synthesis of a diverse range of derivatives.

O-Alkylation/O-Acylation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These reactions typically occur under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., via POCl₃), to facilitate nucleophilic substitution at the C2 position.

Hydrazone and Thiosemicarbazide Formation: As seen in related pyrimidine systems, derivatization can involve reactions with hydrazines to form hydrazones or with isothiocyanates to yield thiosemicarbazides, which can then be used to construct fused heterocyclic rings. nih.gov

ReactionReagentProduct Type
O-AlkylationAlkyl halide, Base2-Alkoxypyrimidine
O-AcylationAcyl chloride, Base2-Acyloxypyrimidine
ChlorinationPOCl₃2-Chloropyrimidine

Ring Transformation Reactions and Skeletal Rearrangements of Pyrimidine Systems

The pyrimidine ring can undergo fascinating ring transformation and skeletal rearrangement reactions, particularly when subjected to strong nucleophiles or harsh reaction conditions. clockss.orgrsc.org These reactions can lead to the formation of different heterocyclic systems, providing a powerful tool for synthetic diversification. rsc.orgnih.gov

One of the most well-documented transformations is the conversion of pyrimidines into pyrazoles. organic-chemistry.orgresearchgate.netacs.org This typically occurs upon treatment with hydrazine (B178648). The reaction is believed to proceed via nucleophilic addition of hydrazine to the pyrimidine ring, followed by ring opening and subsequent recyclization to form the more stable pyrazole (B372694) ring. wur.nlresearchgate.net The quaternization of the pyrimidine nitrogen can facilitate this transformation under milder conditions. clockss.orgresearchgate.net

Another key rearrangement is the Dimroth rearrangement, which involves the transposition of an endocyclic and an exocyclic nitrogen atom. While classically observed in 1-alkyl-2-iminopyrimidines, analogous rearrangements can occur in related systems.

Furthermore, reactions with other strong nucleophiles, such as amidines, can lead to the transformation of the pyrimidine ring into a pyridine (B92270) ring. acs.org These skeletal editing techniques represent a robust strategy for molecular modification. rsc.orgorganic-chemistry.org

TransformationReagent/ConditionResulting Heterocycle
Pyrimidine to PyrazoleHydrazine, Heat/N-AlkylationPyrazole
Pyrimidine to Pyridineα-PhenylacetamidinesPyridine
Ring ContractionStrong Nucleophiles (e.g., amide ion)Five-membered heterocycles (e.g., isoxazole) wur.nl

Exploration of Diverse Substituent Effects on Reactivity (e.g., Role of Methoxyphenyl Moiety)

The 4-methoxyphenyl substituent at the C5 position exerts a profound influence on the reactivity and properties of the pyrimidine ring. This influence stems from both electronic and steric effects.

Influence on Substitution: The electron-donating nature of the methoxyphenyl group can affect the regioselectivity of both electrophilic and nucleophilic attacks. It can slightly deactivate the pyrimidine ring towards nucleophilic attack compared to an unsubstituted phenyl group, but it will strongly direct electrophilic attack to the phenyl ring itself.

Impact on Biological Activity: In studies of 5-arylpyrimidine compounds as kinase inhibitors, the nature of the 5-position substituent was found to be critical for both potency and selectivity. nih.gov The size and hydrogen-bond-forming capability of the substituent at this position determine the binding interactions with the target protein. nih.gov The methoxyphenyl group can engage in favorable π-π stacking interactions. nih.govmit.edu

Steric Effects: The bulk of the 4-methoxyphenyl group can sterically hinder approaches to the adjacent C4 and C6 positions of the pyrimidine ring, potentially influencing the regioselectivity of reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 5-(4-methoxyphenyl)pyrimidin-2-ol, the spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the methoxy (B1213986) group, and the phenyl ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The protons on the 4-methoxyphenyl (B3050149) group typically appear as a characteristic AA'BB' system, resulting in two distinct doublets. The protons on the pyrimidine ring will also exhibit specific chemical shifts and coupling patterns based on their electronic environment. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on theoretical principles and data from analogous structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
OCH₃~3.8Singlet (s)Signal for the three equivalent methoxy protons. chemicalbook.com
Phenyl H (ortho to OCH₃)~7.0Doublet (d)Part of an AA'BB' system, coupled to meta protons.
Phenyl H (meta to OCH₃)~7.5Doublet (d)Part of an AA'BB' system, coupled to ortho protons.
Pyrimidine H4/H6~8.5 - 8.8Singlet (s) or Doublet (d)The chemical shift is influenced by the adjacent nitrogen atoms and the substituent at C5.
Pyrimidine H2'~9.0 - 9.3Singlet (s)Chemical shift for the proton at the 2-position of the pyrimidine ring. chemicalbook.com
OHVariableBroad Singlet (br s)Chemical shift is solvent and concentration dependent.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbon of the methoxy group will appear upfield, while the aromatic and pyrimidine carbons will be found in the downfield region. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on theoretical principles and data from analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
OCH₃~55Typical shift for a methoxy carbon attached to an aromatic ring. chemicalbook.com
Phenyl C (ortho to OCH₃)~114Shielded by the electron-donating methoxy group.
Phenyl C (meta to OCH₃)~128-130Less affected by the methoxy group.
Phenyl C (ipso, attached to pyrimidine)~125-130Quaternary carbon, signal may be weaker.
Phenyl C (ipso, attached to OCH₃)~160Deshielded by the oxygen atom.
Pyrimidine C2~155-160Carbon bearing the hydroxyl group.
Pyrimidine C4/C6~157-160Deshielded by adjacent nitrogen atoms.
Pyrimidine C5~115-120Carbon attached to the phenyl group.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show a correlation between the ortho and meta protons on the phenyl ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. youtube.com It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations would include those between the phenyl protons and the C5 carbon of the pyrimidine ring, and between the methoxy protons and the C4 carbon of the phenyl ring, thus confirming the orientation and linkage of the substituent groups. researchgate.net

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

TechniqueCorrelating NucleiInformation Gained
COSY Phenyl H (ortho) ↔ Phenyl H (meta)Confirms the connectivity within the phenyl ring.
HSQC OCH₃ (¹H) ↔ OCH₃ (¹³C)Assigns the methoxy carbon.
Phenyl H's (¹H) ↔ Phenyl C's (¹³C)Assigns the protonated carbons of the phenyl ring.
Pyrimidine H's (¹H) ↔ Pyrimidine C's (¹³C)Assigns the protonated carbons of the pyrimidine ring.
HMBC Phenyl H's (¹H) ↔ Pyrimidine C5 (¹³C)Confirms the crucial bond between the phenyl and pyrimidine rings.
OCH₃ (¹H) ↔ Phenyl C4 (¹³C)Confirms the position of the methoxy group on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. physchemres.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl, methoxy, and aromatic pyrimidine groups. The presence of a C=O stretching band might indicate tautomerism with the pyrimidinone form.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
O-H StretchHydroxyl (-OH)3200-3600 (broad)Indicates the presence of the hydroxyl group.
N-H StretchAmine/Amide (Tautomer)3100-3500May be present due to keto-enol tautomerism. nih.gov
C-H Stretch (Aromatic)Phenyl & Pyrimidine Rings3000-3100Characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)Methoxy (-OCH₃)2850-2960Characteristic of sp³ C-H bonds.
C=N and C=C StretchPyrimidine Ring1500-1650Multiple bands expected from the conjugated ring system. researchgate.net
C=C StretchPhenyl Ring1450-1600Aromatic ring vibrations.
C-O StretchAryl Ether & Phenol1200-1300 (asymmetric), 1000-1100 (symmetric)Strong bands corresponding to the C-O bonds of the methoxy and hydroxyl groups. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. nih.gov

The molecular formula for this compound is C₁₁H₁₀N₂O₂. The calculated exact mass would be approximately 202.0742 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of stable neutral molecules or radicals, such as the loss of a methyl group (•CH₃) from the methoxy ether, or the loss of carbon monoxide (CO) from the pyrimidinol ring.

Table 5: Predicted Mass Spectrometry Fragments

m/z ValueProposed FragmentNotes
202[M]⁺Molecular ion peak.
187[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
174[M - CO]⁺Loss of carbon monoxide from the pyrimidine ring.
135[C₇H₇O₂]⁺Fragment corresponding to the methoxyphenyl group with an attached carbonyl.
107[C₇H₇O]⁺Fragment corresponding to a methoxyphenyl cation. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems and chromophores.

This compound contains two major chromophores: the 4-methoxyphenyl group and the pyrimidin-2-ol ring. The conjugation between these two systems is expected to result in strong absorption in the UV region, primarily due to π → π* electronic transitions. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent polarity. The presence of the electron-donating methoxy and hydroxyl groups generally causes a bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent rings. nist.gov

Table 6: Expected UV-Vis Absorption Data

Electronic TransitionChromophore SystemExpected λmax (nm)
π → πPhenyl Ring~220-240
π → πPyrimidine Ring~260-280
π → π*Conjugated System (Phenyl-Pyrimidine)~280-320

X Ray Crystallographic Analysis of 5 4 Methoxyphenyl Pyrimidin 2 Ol and Analogous Structures

Determination of Precise Molecular Geometry and Conformation in the Solid State

X-ray diffraction analysis is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing exact bond lengths, bond angles, and torsion angles. For 5-(4-methoxyphenyl)pyrimidin-2-ol, this analysis reveals the molecule's specific conformation in the solid state.

In the solid state, pyrimidin-2-ol derivatives often exist in the keto (pyrimidin-2-one) tautomeric form, which is stabilized by intermolecular hydrogen bonding. The geometry of the pyrimidine (B1678525) ring can be influenced by the substituents. For instance, in analogous structures like N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the pyrimidine ring is essentially planar. nih.gov The dihedral angle, which is the angle between the planes of the pyrimidine and the phenyl rings, is a critical conformational parameter. In the aforementioned benzenesulfonamide (B165840) derivative, this angle is 63.07 (7)°. nih.gov For other derivatives, such as those involving an imidazole (B134444) ring attached to a pyridine (B92270), the dihedral angles between the central ring and various aryl substituents can vary significantly, indicating a flexible molecular structure that can adopt different conformations depending on the crystalline environment. iosrjournals.org

The conformation of the methoxy (B1213986) group on the phenyl ring is also of interest. In many crystal structures of methoxyphenyl-substituted compounds, the methoxy group is found to be coplanar with the benzene (B151609) ring to which it is attached, as this represents the most stable, conjugated system. nih.gov

Below is a table summarizing typical geometric parameters for pyrimidine derivatives found in the solid state.

ParameterTypical Value RangeSignificance
Dihedral Angle (Aryl-Pyrimidine) 60-90°Defines the rotational orientation between the two ring systems.
C=O Bond Length (in keto form) 1.22 - 1.25 ÅCharacteristic of a double bond, confirming the pyrimidinone tautomer.
N-H Bond Length 0.86 - 0.88 ÅTypical for N-H bonds involved in hydrogen bonding.
C-O-C Angle (methoxy group) 117-119°Indicates the geometry of the methoxy substituent.

This table presents generalized data based on analogous structures; specific values for this compound would require its dedicated crystallographic study.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of intermolecular interactions. For this compound, the key interactions are expected to be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The pyrimidin-2-one tautomer possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of robust hydrogen bonds, often leading to the creation of dimers or extended chains. For example, in related pyrimidine structures, N—H⋯N or N—H⋯O hydrogen bonds are common, linking molecules into well-defined networks. nih.gov These interactions are a dominant force in the crystal engineering of such compounds. rsc.orgias.ac.in

The interplay between hydrogen bonding and π-π stacking is crucial. Hydrogen bonds can orient molecules in a way that either promotes or hinders favorable π-π stacking, and vice-versa. rsc.orgrsc.org This synergy dictates the final crystal packing arrangement.

Interaction TypeKey Atoms/Groups InvolvedTypical Geometry/Distance
Hydrogen Bonding N-H (donor), C=O (acceptor)N···O distance of 2.8 - 3.2 Å
π-π Stacking Pyrimidine ring, Phenyl ringCentroid-to-centroid distance of 3.3 - 3.8 Å
C-H···O/N Interactions Aromatic C-H, Carbonyl O or Pyrimidine NWeaker interactions that provide additional stabilization

Elucidation of Supramolecular Architecture and Extended Network Formation

The combination of specific intermolecular interactions leads to the formation of a supramolecular architecture, which is the extended, ordered arrangement of molecules in the crystal. ias.ac.in In pyrimidine derivatives, the directed nature of hydrogen bonding often results in predictable patterns or "supramolecular synthons."

For this compound, it is likely that the primary N-H···O hydrogen bonds would form centrosymmetric dimers. These dimers can then act as larger building blocks, further assembling through weaker interactions like C-H···O bonds and π-π stacking. This hierarchical assembly can lead to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. nih.govnih.gov For instance, a combination of N-H···N hydrogen bonds and π-π interactions in a related pyrimidine derivative was shown to result in a three-dimensional network. nih.gov The specific architecture is highly dependent on the subtle balance of all intermolecular forces.

The study of these extended networks is a cornerstone of crystal engineering, where the goal is to design solids with specific properties by controlling the way molecules interact and pack in the solid state. ias.ac.in

Correlations between Solid-State Structures and Solution-Phase Properties

The properties of a molecule can differ significantly between the solid state and in solution. mdpi.com X-ray crystallography provides a precise snapshot of the molecule's structure in the solid phase, but in solution, molecules have greater conformational freedom and are influenced by interactions with solvent molecules.

One of the most important differences for pyrimidin-2-ols is the potential for tautomerism. While the pyrimidin-2-one (keto) form is often favored in the solid state due to its ability to form strong hydrogen-bonded dimers, the pyrimidin-2-ol (enol) form may be more prevalent in certain solvents. The equilibrium between these tautomers can be influenced by solvent polarity, pH, and temperature.

Furthermore, optical and photophysical properties can change dramatically between phases. Variations in fluorescence emission peaks between the solid state and solution can be attributed to changes in molecular arrangement and the presence or absence of π-π stacking interactions. mdpi.com The restricted conformation in a crystal lattice can lead to phenomena like aggregation-induced emission (AIE). Conversely, intermolecular interactions in the crystalline state can also open up new relaxation pathways for excited states that are not observed in solution. nih.gov Therefore, a comprehensive understanding of a compound's behavior requires correlating its well-defined solid-state structure with its dynamic properties in solution. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations of 5 4 Methoxyphenyl Pyrimidin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized molecular geometry of compounds. nih.govniscair.res.in For 5-(4-Methoxyphenyl)pyrimidin-2-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the molecule's lowest energy conformation. nih.govphyschemres.org This process involves calculating the wave function and energy at a starting geometry and iteratively searching for a new geometry with lower energy until a minimum is found. physchemres.org The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. materialsciencejournal.org These theoretical parameters can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov Studies on related pyrimidine (B1678525) derivatives show that geometries obtained from DFT methods are generally in good agreement with experimental findings. nih.govijrar.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. youtube.comirjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ijrar.orgnih.gov

A small energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. ijrar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the pyrimidin-2-ol moiety, while the LUMO may be distributed across the pyrimidine ring. The analysis of the HOMO-LUMO gap reveals the charge transfer interactions occurring within the molecule. ijrar.org Theoretical studies on analogous aromatic and heterocyclic compounds provide a reference for the expected values. researchgate.netresearchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties based on Similar Compounds

Parameter Description Illustrative Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.2 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
Energy Gap (ΔE) LUMO-HOMO Energy Difference 4.7 eV
Ionization Potential (I) -E(HOMO) 6.2 eV
Electron Affinity (A) -E(LUMO) 1.5 eV
Global Hardness (η) (I - A) / 2 2.35 eV

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds.

Vibrational Frequency Analysis and Comparison with Experimental IR Data

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. DFT calculations can determine the harmonic vibrational frequencies corresponding to the different normal modes of the molecule. nih.govijrar.org The absence of imaginary frequencies in the calculation confirms that the optimized structure represents a true energy minimum. researchgate.net

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR spectra. researchgate.net This comparative analysis helps in the definitive assignment of vibrational bands observed in the experimental spectrum. ijrar.orgcore.ac.uk For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the pyrimidinol ring, C-H stretching of the aromatic rings, and C-O-C stretching of the methoxy (B1213986) group. ijrar.orgnih.gov

Table 2: Expected Vibrational Modes for this compound and Typical Wavenumber Ranges

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Pyrimidinol 3400-3600
N-H Tautomer Stretch Pyrimidinone 3300-3500
C-H Stretch (Aromatic) Phenyl & Pyrimidine Rings 3000-3100
C-H Stretch (Aliphatic) Methoxy Group 2850-2960
C=O Stretch Pyrimidinone Tautomer 1680-1720
C=N Stretch Pyrimidine Ring 1630-1670
C=C Stretch (Aromatic) Phenyl & Pyrimidine Rings 1450-1600
C-O-C Asymmetric Stretch Methoxy Group 1230-1270

Note: These are general ranges. Precise values depend on the molecular environment and require specific experimental and computational analysis.

Prediction of Electronic Spectra (TD-DFT) and Comparison with UV-Vis Data

Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra of molecules, predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. materialsciencejournal.orgscielo.org.za These theoretical spectra can be compared with experimental UV-Vis absorption data to understand the electronic transitions within the molecule. dntb.gov.uaresearchgate.net For this compound, the electronic transitions are expected to be of the π→π* and n→π* types, originating from the aromatic pyrimidine and phenyl rings. mdpi.com The solvent environment can influence the absorption spectrum, and TD-DFT calculations can be performed in a simulated solvent medium to provide more accurate comparisons with experimental results obtained in solution. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govijrar.org The MEP map illustrates the charge distribution on the molecule's surface using a color scale. nih.gov

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atom of the hydroxyl/keto group and the nitrogen atoms of the pyrimidine ring. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor, and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the hydroxyl group. nih.gov

Green Regions: Represent neutral or zero potential.

The MEP surface provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge distribution, and bonding interactions within a molecule. wisc.eduresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and calculates the stabilization energy (E(2)) associated with these interactions. niscair.res.inresearchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization.

For this compound, NBO analysis would reveal significant delocalization within the π-systems of the phenyl and pyrimidine rings. It would also quantify the hyperconjugative interactions, such as those between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals (π*) of the aromatic rings. This analysis helps to rationalize the molecule's stability and electronic structure based on Lewis-like bonding patterns. wisc.edu

Theoretical Studies of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations using DFT can predict the NLO behavior of a molecule by computing its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.govaps.org

For this compound, the presence of the electron-donating methoxy group and the pyrimidine ring system suggests potential for NLO activity. Computational studies on similar pyrimidine derivatives have shown that they can possess significant hyperpolarizability values, indicating their promise as NLO materials. nih.govnih.gov Theoretical NLO calculations provide a preliminary screening method to identify promising candidates for further experimental investigation.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Pyrimidine
Benzene (B151609)
N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS)
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one
(1E,4Z,6E,8E)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-9-phenylnona-1,4,6,8-tetraen-3-one (HPTO)
2-benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one
(2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one (MNTZ)
Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole (MPDPI)
(E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
4-aminoantipyrine (AA)
4-methylantipyrine (MAA)
4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one
(4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular modeling and molecular dynamics (MD) simulations are cornerstone techniques for exploring the conformational landscape of a molecule and its interactions with biological macromolecules.

Conformational Analysis:

Molecular dynamics simulations can be employed to explore these conformational possibilities. In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS). By integrating Newton's equations of motion, the trajectory of each atom over time is simulated, revealing how the molecule moves, flexes, and rotates.

From these trajectories, a conformational analysis can be performed. The dihedral angle between the pyrimidine and phenyl rings is a critical parameter. By plotting the potential energy of the molecule as a function of this angle, a rotational energy profile can be constructed, identifying the most stable (lowest energy) conformations.

Interactive Table 1: Illustrative Conformational Analysis Data for this compound

This table represents the type of data that would be generated from a conformational analysis study. The values are hypothetical and serve to illustrate the expected findings.

Dihedral Angle (°)Relative Energy (kcal/mol)Population (%)
05.21.5
301.035.0
600.055.0
902.58.5

Binding Studies:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this is particularly relevant for identifying potential protein targets and understanding its mechanism of action.

The process involves:

Obtaining the 3D structure of a target protein, often from a repository like the Protein Data Bank (PDB).

Defining a binding site or "pocket" on the protein.

Using a docking algorithm (e.g., AutoDock, GOLD, Glide) to place the ligand (this compound) into this binding site in numerous possible orientations and conformations.

Scoring each "pose" based on how well it fits the pocket and the favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) it forms.

The results provide a ranked list of binding poses and an estimate of the binding affinity. Following docking, MD simulations can be used to refine the docked pose and assess the stability of the ligand-protein complex over time. sigmaaldrich.com These simulations can reveal how the protein and ligand adjust to each other and provide a more accurate calculation of the binding free energy. nih.gov

Quantum Mechanics Calculations for Thermodynamic Parameters

While molecular mechanics is efficient for large systems and long simulations, quantum mechanics (QM) calculations provide a much more accurate description of electronic structure and chemical bonding. QM methods, particularly Density Functional Theory (DFT), are used to calculate the thermodynamic parameters of this compound. nih.gov

These calculations solve approximations of the Schrödinger equation for the molecule, yielding its electronic energy and wave function. From this, a variety of properties can be derived. For thermodynamic parameters, a frequency calculation is typically performed after optimizing the molecule's geometry. This calculation determines the vibrational modes of the molecule.

The key thermodynamic parameters that can be calculated include:

Enthalpy (H): Represents the total energy of the system.

Entropy (S): A measure of the system's disorder.

Gibbs Free Energy (G): Combines enthalpy and entropy (G = H - TS) and is a crucial indicator of a process's spontaneity.

These calculations are vital for understanding the stability of the molecule and the thermodynamics of its potential reactions. For instance, the relative Gibbs free energies of the 2-ol tautomer and its 2-one (pyrimidinone) counterpart can be calculated to determine which form is more stable under given conditions.

Interactive Table 2: Illustrative Calculated Thermodynamic Parameters for this compound

This table shows hypothetical thermodynamic data that would be obtained from DFT calculations at a standard temperature (298.15 K) and pressure (1 atm). The specific values depend on the level of theory and basis set used (e.g., B3LYP/6-31G*).

ParameterValueUnits
Enthalpy of Formation (ΔHf°)-55.2kcal/mol
Standard Entropy (S°)105.8cal/mol·K
Gibbs Free Energy of Formation (ΔGf°)-25.7kcal/mol

Chemical Applications and Structure Property Relationships of 5 4 Methoxyphenyl Pyrimidin 2 Ol Derivatives

Design Principles for Functionalized Pyrimidine (B1678525) Analogues with Tailored Chemical Properties

The design of functionalized pyrimidine analogues is centered on the core principle of modulating their electronic and photophysical properties through strategic chemical modifications. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms at the 1 and 3 positions. mdpi.comspiedigitallibrary.orgresearchgate.net This electron-accepting nature is a key feature that designers exploit. mdpi.comresearchgate.net

A prevalent design strategy involves creating donor-π-acceptor (D-π-A) systems. In this architecture, the electron-deficient pyrimidine ring acts as the acceptor. rsc.org An electron-donating group (the donor) is attached to this core, often through a π-conjugated bridge. The 4-methoxyphenyl (B3050149) group present in the parent compound can act as a moderate electron donor. By varying the strength and position of donor and acceptor groups, the intramolecular charge transfer (ICT) characteristics upon excitation can be controlled, which in turn tailors the compound's photophysical properties like absorption and emission wavelengths. rsc.org

Key design principles include:

Component Selection: The choice of amidines and carbonyl compounds as precursors allows for a modular synthesis, enabling the introduction of diverse substituents. Sustainable, iridium-catalyzed multicomponent reactions from alcohols and amidines offer a regioselective route to highly decorated pyrimidines. acs.org

Functional Group Introduction: The introduction of specific functional groups is crucial for targeting applications. For instance, incorporating moieties capable of hydrogen bonding or metal coordination is a primary strategy for developing chemosensors. wu.ac.thmdpi.com For materials science, thermally stable groups are integrated to ensure the durability of devices like OLEDs. mdpi.com

Three-Dimensional Elaboration: Modern design extends beyond simple 2D structures. Modular synthetic platforms are used to elaborate on a core pyrimidine fragment with 3D building blocks, allowing for the precise spatial arrangement of functional groups to interact with a target. acs.org

Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiazole, pyrazole (B372694), or thiophene (B33073), significantly modifies physical and chemical properties like lipophilicity, polarity, and solubility. nih.govbiointerfaceresearch.comnih.gov This strategy creates novel scaffolds with unique electronic and steric properties.

By applying these principles, chemists can rationally design pyrimidine analogues with properties fine-tuned for specific functions, from light emission in electronic devices to selective molecular recognition.

Applications in Advanced Materials Science and Optoelectronics

The tunable electronic and photophysical properties of 5-(4-methoxyphenyl)pyrimidin-2-ol derivatives make them highly attractive for applications in advanced materials, particularly in the field of optoelectronics.

Development of Materials for Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Pyrimidine derivatives are extensively used as key components in OLEDs, serving as emitters, host materials, and electron transporters. mdpi.comspiedigitallibrary.orgresearchgate.net The electron-deficient nature of the pyrimidine core makes it an excellent electron acceptor, a crucial property for creating efficient light-emitting materials, especially those based on thermally activated delayed fluorescence (TADF). mdpi.comresearchgate.netnih.gov

In a typical D-π-A design for an OLED emitter, the pyrimidine acts as the acceptor unit. When combined with electron-donating moieties like triphenylamine (B166846) or phenoxazine (B87303), these molecules exhibit strong intramolecular charge transfer upon electrical excitation, leading to light emission. mdpi.comnih.gov The performance of these emitters can be systematically optimized by modifying the substituents. For example, changing the substituent at the 2-position of the pyrimidine ring allows for fine-tuning of the emission characteristics and the energy gap between the singlet and triplet excited states (ΔEST). nih.gov

The addition of methoxy (B1213986) groups to the donor part of the molecule has been shown to improve hole-transporting properties and cause a bathochromic (red) shift in the emission spectrum. mdpi.com Research has demonstrated that OLEDs based on phenyl pyrimidine derivatives can achieve high external quantum efficiencies (EQE). For instance, devices using triphenylamino-substituted phenyl pyrimidine emitters have reached an EQE of up to 10.6%. mdpi.com Another study on green TADF emitters with a phenoxazine donor and a 2-substituted pyrimidine acceptor reported a peak EQE close to 25% with slow efficiency roll-off at high luminance. nih.gov

Table 1: Performance of OLEDs with Pyrimidine-Based Emitters
Emitter Structure PrincipleDonor MoietyAcceptor MoietyEmission ColorMax EQE (%)Reference
D-ATriphenylamino2-PhenylpyrimidineBlue~7% mdpi.com
D-A4,4′-dimethoxytriphenylamino2-PhenylpyrimidineGreen-blue10.6% mdpi.com
D-π-A-π-DPhenoxazine2-Substituted pyrimidineGreen~25% nih.gov

Exploration as Fluorescent Probes and Chemosensors

The ability of pyrimidine derivatives to exhibit changes in their fluorescence or color upon interaction with specific analytes makes them excellent candidates for fluorescent probes and chemosensors. wu.ac.thnih.gov The nitrogen atoms in the pyrimidine ring can act as binding sites for metal ions, and the electronic properties of the D-π-A system can be perturbed by this binding, leading to a detectable optical signal. rsc.org

Pyrimidine-based chemosensors have been developed for the selective detection of various ions, including heavy metals and anions. The sensing mechanism often involves either fluorescence quenching ("turn-off") or enhancement ("turn-on").

Metal Ion Detection: A simple pyrimidine-based chemosensor, N-(pyrimidin-2-yl)thiophene-2-carboxamide (PTC), was developed for the selective detection of Fe³⁺ ions. wu.ac.th Upon binding Fe³⁺, the sensor showed a distinct new absorption band and its fluorescence was quenched, allowing for detection limits in the micromolar range. wu.ac.th Another sensor was designed for the sequential detection of Cu²⁺ and cyanide (CN⁻) ions; it exhibited a color change and a shift in its UV-Vis spectrum in the presence of Cu²⁺, and the resulting complex could then detect cyanide. nih.gov Probes for Al³⁺ have also been synthesized, which operate via fluorescence quenching at a specific pH. researchgate.net

pH Sensing: The nitrogen atoms in the pyrimidine ring can be easily and reversibly protonated. This protonation dramatically alters the electronic structure and, consequently, the optical properties of D-π-A type pyrimidine derivatives, causing significant color changes. This phenomenon allows for their use as sensitive colorimetric pH sensors. rsc.org

Table 2: Pyrimidine-Based Chemosensors and Their Analytes
Sensor Structure PrincipleTarget AnalyteSensing MechanismDetection Limit (LOD)Reference
Pyrimidine-Thiophene AmideFe³⁺Colorimetric & "Turn-off" Fluorescence1.24 µM (Fluorescence) wu.ac.th
Pyrimidine Schiff BaseCu²⁺, CN⁻Colorimetric & "Turn-off" Fluorescence0.116 µM (for Cu²⁺) nih.gov
Pyrimidine-Phthalimide (D-π-A)H⁺ (pH)Colorimetric ChangeNot specified rsc.org
Aminopyrimidine CarbonitrileAl³⁺"Turn-off" Fluorescence7.35 µg/mL researchgate.net

Structure-Property Relationship (SPR) Studies in Chemical Interactions

Understanding the relationship between the chemical structure of this compound derivatives and their resulting properties is fundamental to optimizing their function for specific applications. SPR studies focus on how modifications to the molecular scaffold influence reactivity and electronic characteristics.

Influence of Substituent Effects (e.g., Methoxy Group Position and Nature) on Chemical Reactivity

The chemical reactivity and properties of the pyrimidine core are highly sensitive to the electronic nature of its substituents. researchgate.netnih.gov The 4-methoxyphenyl group at the 5-position of the parent compound is a key modulator of these properties.

The methoxy (-OCH₃) group is an electron-donating group (EDG) through resonance, enriching the π-system of the phenyl ring and, by extension, influencing the attached pyrimidine core. This increased electron density can affect the molecule's reactivity in several ways. For instance, in electrophilic substitution reactions, the presence of EDGs like the methoxy group can activate the aromatic system. researchgate.net Conversely, the electron-deficient pyrimidine ring's reactivity is also modulated; a subtle interplay exists between substituents at different positions. researchgate.net

Studies on pyrimidine derivatives have established clear structure-activity relationships:

Electronic Environment: In one study on pyrimidine derivatives as bone anabolic agents, it was found that an electron-rich environment in one phenyl ring (e.g., a 2,4,5-trimethoxy substitution) and a relatively electron-poor environment in another (e.g., a 4-bromo substitution) were crucial for activity. nih.gov Replacing the bromo group with an electron-donating methoxy group eliminated the activity, highlighting the importance of a specific electronic balance across the molecule. nih.gov

Photophysical Properties: The position and nature of the methoxy group significantly impact photophysical properties. Attaching methoxy groups to a donor moiety linked to a pyrimidine acceptor led to a bathochromic shift in emission and improved charge-transport properties in OLEDs. mdpi.com In a series of pyrimidine-derived α-amino acids, the p-methoxyphenyl substituted analogue was found to be the brightest fluorophore. acs.org The fluorescence of this compound could be "turned off" by acidification, demonstrating how substituent choice directly enables functions like pH sensing. acs.org

Biological Activity: The presence of a methoxy group has been linked to strong cytotoxic activity in certain pyrimidine derivatives, attributed to the complete conjugation between the methoxy group and the aromatic system. nih.gov

Modulation of Electronic Properties for Specific Chemical Recognition or Catalysis

The modulation of electronic properties through substituent changes is the key to designing pyrimidine derivatives for specific chemical recognition and catalysis. By altering the arrangement of electron-donating and electron-withdrawing groups, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. rsc.org

This tuning of the HOMO-LUMO gap is central to many applications:

Chemical Recognition: For a molecule to function as a chemosensor, its electronic structure must be selectively perturbed by the target analyte. The nitrogen atoms of the pyrimidine ring provide a coordination site for metal ions. This interaction alters the intramolecular charge transfer characteristics of the molecule, resulting in an observable change in the absorption or fluorescence spectrum. rsc.orgwu.ac.th The design of the sensor dictates which analyte it will bind selectively. For example, creating a specific binding pocket geometry and tuning the electronic affinity of the pyrimidine nitrogen atoms through distant substituents can lead to high selectivity for ions like Fe³⁺ or Cu²⁺ over other metals. wu.ac.thnih.gov

Catalysis: The ability of the pyrimidine ring to act as an electron sink or to be functionalized with catalytically active sites makes its derivatives potential catalysts. While less explored than their materials and biological applications, the principles remain. For example, sulfonic acid functionalized silica (B1680970) has been used as a heterogeneous acid catalyst for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, showcasing the role of functionalized pyrimidines and related systems in promoting chemical reactions. researchgate.net The electron-deficient nature of the pyrimidine ring can also be harnessed to catalyze reactions by stabilizing charged intermediates or participating in redox processes, although specific examples for this compound derivatives are not extensively documented.

The strategic placement of substituents allows for the creation of molecules with tailored redox potentials and electronic distributions, pre-organizing them for selective interaction with chemical species or for facilitating chemical transformations.

Impact of Structural Modifications on Coordination Chemistry and Ligand Design

The coordination chemistry of pyrimidine derivatives is a field of significant interest due to their structural analogy to purine (B94841) nucleobases, making them excellent candidates for biomimetic studies and the development of novel materials. mdpi.com The this compound scaffold possesses several features that make it a versatile ligand for metal ions. The pyrimidine ring contains multiple nitrogen atoms with accessible electron pairs, which can act as coordination sites. mdpi.com Furthermore, the 2-ol (or its tautomeric 2-oxo form) introduces an exocyclic oxygen atom that can also participate in metal binding, expanding the range of possible coordination modes and the types of metal ions that can be complexed. mdpi.com

The structural similarity of 1,2,4-triazolo[1,5-a]pyrimidines to purines makes them effective ligands for a variety of metal ions, forming coordination complexes with applications in materials science and biology. mdpi.com These ligands can coordinate in a monodentate fashion (typically via an N3 atom) or act as bridging ligands. mdpi.com By analogy, the pyrimidine core in this compound is expected to exhibit similar versatility. The specific coordination behavior is heavily influenced by structural modifications to the ligand.

The 4-methoxyphenyl substituent at the 5-position plays a crucial role in modulating the electronic and steric properties of the ligand. The methoxy group is an electron-donating group, which increases the electron density on the pyrimidine ring, potentially enhancing the Lewis basicity of the nitrogen atoms and their affinity for metal cations. Conversely, the bulky nature of this aryl group can introduce steric hindrance, influencing the geometry of the resulting metal complex and potentially favoring the formation of specific isomers or coordination numbers.

Modifications to this core structure can be strategically employed to fine-tune its properties for specific applications in ligand design.

Table 1: Predicted Impact of Structural Modifications on Ligand Properties

Modification SiteType of ModificationPredicted Effect on Coordination Chemistry
4-Methoxyphenyl Group Replacement of -OCH₃ with electron-withdrawing groups (e.g., -NO₂, -CF₃)Decreases electron density on the pyrimidine ring, weakening ligand-metal bonds.
Replacement of -OCH₃ with electron-donating groups (e.g., -N(CH₃)₂)Increases electron density on the pyrimidine ring, strengthening ligand-metal bonds.
Altering the position of the substituent on the phenyl ring (ortho, meta)Introduces steric constraints that can alter the preferred coordination geometry.
Pyrimidin-2-ol Group Alkylation of the hydroxyl group (e.g., to -OCH₃)Eliminates the potential for deprotonation and anionic coordination; removes a hydrogen bond donor site.
Replacement of the hydroxyl group with an amino group (-NH₂)Introduces new hydrogen bond donor sites and alters the electronic profile and tautomeric possibilities. nih.gov
Replacement of the hydroxyl group with a thiol group (-SH)Introduces a soft donor atom (sulfur), which will have a higher affinity for softer metal ions (e.g., Ag⁺, Hg²⁺).

These modifications allow for the rational design of ligands with tailored affinities for specific metal ions and desired geometries, paving the way for new catalysts, sensors, or materials with unique magnetic and luminescent properties. mdpi.com

Role as Precursors in the Synthesis of Fused Heterocyclic Systems

The this compound framework is a valuable building block for the synthesis of more complex, fused heterocyclic architectures. The inherent reactivity of the pyrimidine ring and its substituents allows for annulation reactions, where additional rings are built onto the pyrimidine core. These fused systems, such as pyranopyrimidines and pyridopyrimidines, are of great interest due to their diverse pharmacological activities.

Formation of Pyrano[2,3-d]pyrimidines and Pyrido[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidines and their nitrogen-containing analogs, pyrido[2,3-d]pyrimidines, are important classes of fused heterocycles. The synthesis of these scaffolds often involves the reaction of a suitably functionalized pyrimidine with a three-carbon synthon. Starting with this compound, a common strategy involves a multi-component reaction where the pyrimidine acts as the key nucleophilic component.

For instance, the synthesis of a pyrido[2,3-d]pyrimidine system can be achieved through the condensation of a barbituric acid derivative (structurally related to pyrimidin-2-ol) with an aldehyde and an active methylene (B1212753) nitrile like malononitrile. A plausible route starting from a derivative of this compound would involve its reaction with an appropriate aldehyde and a C-H acidic compound in the presence of a catalyst.

Complex structures such as 10b-hydroxy-2-methoxy-5-(4-methoxyphenyl)-5a,10b-dihydroindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione have been synthesized, demonstrating that the methoxyphenyl-pyrimidine moiety can be incorporated into elaborate, polycyclic fused systems. nih.gov Similarly, highly complex molecules incorporating a pyrano[2,3-d]pyrimidine core fused with other heterocyclic rings have been reported, such as 2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide. nih.gov These examples underscore the utility of the (4-methoxyphenyl)pyrimidine unit as a foundational element in constructing diverse fused heterocycles.

Table 2: General Synthetic Scheme for Fused Pyrimidines

Fused SystemGeneral ReactionReactants
Pyrano[2,3-d]pyrimidine One-pot, three-component condensation1. This compound derivative2. Aldehyde (R-CHO)3. Malononitrile
Pyrido[2,3-d]pyrimidine One-pot, three-component condensation1. This compound derivative2. Aldehyde (R-CHO)3. Active methylene compound (e.g., cyanoacetamide)
Indeno[1',2':2,3]pyrido[5,6-d]pyrimidine Multi-step synthesis involving cyclocondensation1. Derivative of 5-(4-Methoxyphenyl)pyrimidine2. Indanedione derivative nih.gov

Synthesis of Other Annulated Pyrimidine Architectures

Beyond pyran and pyridine (B92270) fusions, the this compound core can serve as a precursor for a variety of other annulated systems. A key strategy involves utilizing the pyrimidine as a binucleophile in reactions with bifunctional electrophiles. For example, the synthesis of pyrimido[4,5-d]pyrimidines can be achieved by reacting a 6-aminouracil (B15529) derivative with aldehydes or other electrophilic reagents. researchgate.net

By converting the 2-ol group of this compound to a more reactive 2-amino group, the resulting 5-(4-methoxyphenyl)pyrimidin-2-amine (B1387631) can participate in similar cyclization reactions. For example, reaction with a 1,3-dielectrophile, such as β-keto esters or dicarbonyl compounds, could lead to the formation of a new six-membered ring fused to the pyrimidine core.

The general approach involves leveraging the nucleophilic character of the ring nitrogens and the exocyclic functional group (or a derivative thereof) to react with suitable electrophiles, leading to the construction of a new fused ring. The specific architecture of the resulting annulated system is determined by the nature of the electrophilic partner. This versatility allows for the creation of a wide range of heterocyclic scaffolds from a single, common precursor.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to Pyrimidine (B1678525) Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, with its derivatives playing a pivotal role in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net The introduction of an aryl group at the 5-position, as seen in 5-(4-methoxyphenyl)pyrimidin-2-ol, significantly expands the chemical space and potential applications of this privileged core. The methoxyphenyl group, in particular, is a common feature in many biologically active molecules, influencing properties such as solubility, receptor binding, and metabolic stability.

Key contributions in the synthesis of 5-arylpyrimidines have predominantly revolved around palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile tool. rsc.orgnih.govresearchgate.net This reaction allows for the efficient formation of the C5-aryl bond by coupling a 5-halopyrimidine with an appropriate arylboronic acid. researchgate.net For the synthesis of the title compound, this would typically involve the reaction of a 5-bromo- or 5-chloropyrimidin-2-ol derivative with 4-methoxyphenylboronic acid. The efficiency of such couplings often depends on the catalyst system, base, and reaction conditions, with modern advancements allowing for high yields and good functional group tolerance. mdpi.com

The presence of the hydroxyl group at the C2-position introduces the fascinating element of tautomerism. The 2-hydroxypyrimidine (B189755) moiety exists in equilibrium with its 2-pyrimidinone tautomer. nih.govwuxibiology.com The position of this equilibrium can be influenced by factors such as solvent polarity and substitution on the ring, which in turn affects the molecule's reactivity, hydrogen bonding capability, and biological interactions. nih.govwuxibiology.com This tautomeric behavior is a critical consideration in its chemical and biological profile. While direct studies on this compound are not extensively reported, the wealth of knowledge on related 5-aryl- and 2-hydroxy-pyrimidine derivatives provides a solid foundation for understanding its chemical nature and potential contributions. Its existence adds to the vast library of pyrimidine-based structures that are instrumental in the development of new therapeutics and functional materials. gsconlinepress.commdpi.com

Identification of Unexplored Chemical Space and Emerging Synthetic Challenges

Despite the broad interest in pyrimidine chemistry, the specific compound this compound and its immediate derivatives represent a relatively unexplored area of chemical space. While the synthesis of the core structure is feasible through established methods like the Suzuki coupling, the further functionalization of this specific scaffold remains largely uncharted.

Unexplored Chemical Space:

Further Substitution: Systematic exploration of substituents at other positions of the pyrimidine ring (C4, C6, and N1/N3) in the presence of the 5-(4-methoxyphenyl) and 2-ol groups is needed. The interplay between these groups could lead to novel structures with unique properties. For instance, the introduction of amino, alkyl, or other aryl groups at the C4 and C6 positions could significantly modulate the biological activity. nih.gov

Derivatization of the Hydroxyl Group: The 2-hydroxyl group serves as a handle for further reactions. Its conversion to ethers, esters, or other functional groups could generate a diverse library of compounds for screening.

Derivatization of the Methoxyphenyl Group: Modification of the methoxy (B1213986) group or substitution on the phenyl ring could be explored to fine-tune the electronic and steric properties of the molecule, which is a common strategy in drug discovery to optimize lead compounds.

Emerging Synthetic Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted pyrimidines is achieving high regioselectivity. researchgate.net When multiple reactive sites are present, controlling the position of incoming functional groups can be difficult, often leading to mixtures of isomers that are challenging to separate. For instance, selective functionalization of the C4 versus the C6 position of this compound would require carefully designed synthetic strategies.

Direct C-H Functionalization: While cross-coupling reactions are powerful, they require pre-functionalized starting materials (e.g., halogenated pyrimidines). A more advanced and efficient approach would be the direct C-H functionalization of the pyrimidine ring. nih.govrsc.org Developing catalytic systems that can selectively activate and arylate the C5-H bond of a pyrimidin-2-ol precursor would represent a major synthetic advancement, though achieving such selectivity in a controlled manner is a formidable challenge. rsc.org

Prospective Avenues for Novel Chemical Applications and Methodological Innovations

The structural features of this compound suggest several promising avenues for future research, both in terms of novel applications and the development of innovative synthetic methods.

Prospective Chemical Applications:

The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs. gsconlinepress.commdpi.comnih.gov The presence of the 4-methoxyphenyl (B3050149) group, a moiety often found in biologically active compounds, further enhances the potential of this scaffold.

Potential Application AreaRationale
Anticancer Agents Many pyrimidine derivatives function as kinase inhibitors or antimetabolites. gsconlinepress.comnih.gov The 5-arylpyrimidine scaffold could be explored for its potential to inhibit protein kinases involved in cancer cell proliferation.
Antimicrobial Agents Pyrimidine derivatives have shown efficacy as antibacterial and antifungal agents. nih.govresearchgate.net The title compound could serve as a starting point for developing new antimicrobial drugs, potentially overcoming existing resistance mechanisms.
Agrochemicals The pyrimidine structure is also present in some herbicides and fungicides. Further investigation could reveal potential applications in agriculture.
Materials Science Aromatic and heterocyclic compounds, including pyrimidines, are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs), due to their electronic properties. researchgate.net The extended conjugation in 5-arylpyrimidines could be exploited in this area.

Methodological Innovations:

To overcome the synthetic challenges and fully explore the potential of this compound class, new methodological innovations are required.

Advanced Catalysis: The development of novel palladium or copper catalysts for more efficient and selective cross-coupling and C-H activation reactions is crucial. researchgate.netmdpi.com This includes catalysts that can operate under milder conditions and with lower loadings, making the synthesis more sustainable.

Flow Chemistry: The use of continuous flow reactors for the synthesis of pyrimidine derivatives can offer advantages such as improved reaction control, enhanced safety for handling hazardous intermediates, and easier scalability compared to traditional batch processes.

Multicomponent Reactions (MCRs): Designing one-pot MCRs that can assemble the 5-arylpyrimidin-2-ol core from simple, readily available starting materials in a single step would significantly improve synthetic efficiency. nanobioletters.com This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.

Photoredox Catalysis: Light-induced photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. rsc.org Exploring photoredox-mediated pathways for the synthesis and functionalization of this compound could open up new avenues for its derivatization.

By focusing on these unexplored areas and embracing new synthetic technologies, the full potential of this compound and its analogues as valuable building blocks in chemistry can be realized.

Q & A

Q. What are the standard synthetic routes for 5-(4-Methoxyphenyl)pyrimidin-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4-methoxyphenyl boronic acid can react with halogenated pyrimidines under Suzuki-Miyaura coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF solvent, 80°C) . Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. A comparative table of methods is provided below:

Method Catalyst/ReagentSolventTemp (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃DMF8065–75
Nucleophilic SubstitutionKOH, H₂O/EtOHEtOH6050–60

Q. How is the compound purified, and what analytical techniques confirm its structural integrity?

Methodological Answer: Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixture) . Structural confirmation requires:

  • NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.8 ppm (methoxy group) .
  • Mass Spectrometry : Molecular ion peak at m/z 217.1 (C₁₁H₁₁N₃O₂) .
  • X-ray Crystallography : Confirms bond angles and dihedral angles (e.g., C4-O bond length: 1.36 Å) .

Advanced Research Questions

Q. How does the electronic nature of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The methoxy group is electron-donating, enhancing the aryl ring’s nucleophilicity and facilitating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the methoxy group can reduce coupling efficiency with bulky substrates. Computational studies (DFT) show a HOMO energy of −6.2 eV for the aryl moiety, correlating with its reactivity in Suzuki reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Purity Variability : Impurities >5% can skew assays; HPLC purity ≥98% is critical .
  • Assay Conditions : Differences in microbial strains (e.g., E. coli vs. S. aureus) or solvent (DMSO vs. saline) affect results .
  • Structural Analogs : Compare with 5-(3,4-dimethoxyphenyl) analogs to isolate substituent effects .

Q. What are the challenges in characterizing degradation products under oxidative conditions?

Methodological Answer: Oxidation with KMnO₄ or CrO₃ generates carboxylic acid derivatives, but side products (e.g., quinones) complicate analysis. Strategies include:

  • LC-MS/MS : Identifies transient intermediates (e.g., m/z 233.1 for hydroxylated derivative) .
  • Isotopic Labeling : Use of ¹⁸O₂ traces oxidation pathways .

Safety and Handling

Q. What safety protocols are recommended given limited toxicity data?

Methodological Answer: While acute toxicity is not fully characterized, handle as a potential irritant:

  • PPE : Nitrile gloves, lab coat, and fume hood for synthesis .
  • Waste Disposal : Segregate halogenated waste; incinerate at >1000°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.